1-Phenylisoquinoline 2-oxide

Synthetic Methodology Heterocyclic Chemistry Regioselectivity

Researchers often struggle to source reliable N-oxide intermediates for regioselective isoquinoline functionalization and red OLED phosphors. 1-Phenylisoquinoline 2-oxide (CAS 16303-15-4) solves this with its unique N-oxide reactivity, enabling exclusive 1-position sulfonylation and serving as a cyclometalating ligand precursor for saturated-red Ir(III) complexes (CIE 0.68, 0.30). - Enables controlled nucleophilic substitution at C1 for CNS-focused isoquinoline libraries. - Delivers PhOLED EQEs of 1.12-1.34% in solution-processed devices. - Validated larvicidal scaffold; C1-substitution essential for activity against Culex quinquefasciatus. Supplied with full analytical characterization and ready for global dispatch.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 16303-15-4
Cat. No. B110417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylisoquinoline 2-oxide
CAS16303-15-4
Synonyms1-Phenylisoquinoline 2-oxide
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=[N+](C=CC3=CC=CC=C32)[O-]
InChIInChI=1S/C15H11NO/c17-16-11-10-12-6-4-5-9-14(12)15(16)13-7-2-1-3-8-13/h1-11H
InChIKeyYLRIEECDDJIRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylisoquinoline 2-oxide: Synthesis, Ligand Design, and Bioactivity


1-Phenylisoquinoline 2-oxide (CAS 16303-15-4), also known as 2-oxido-1-phenylisoquinolin-2-ium, is an N-oxide derivative of 1-phenylisoquinoline with the molecular formula C15H11NO and exact mass 221.084064 g/mol [1]. This heterocyclic compound serves as a versatile synthetic intermediate for the preparation of 1-substituted isoquinolines and N-ylides [2], functions as a cyclometalating ligand precursor in phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs) [3], and exhibits structure-dependent larvicidal activity against mosquito vectors [4].

Synthesis Supports 1-substituted isoquinoline library construction via N-oxide chemistry
OLED Ligand precursor for red-emitting iridium(III) phosphors
Bioactivity Reported larvicidal activity requires C1 substitution on the isoquinoline core
Analytical Distinct GC-MS profile and exact mass for reference standard use

Why 1-Phenylisoquinoline 2-oxide Is Irreplaceable


Generic substitution with isoquinoline 2-oxide or 1-phenylisoquinoline fails because the N-oxide moiety confers distinct reactivity in nucleophilic substitution and cycloaddition pathways that are inaccessible to the non-oxidized counterpart [1], while the 1-phenyl substituent directs regioselectivity and modulates electronic properties compared to unsubstituted isoquinoline 2-oxide [2]. The larvicidal activity of 1-phenylisoquinoline derivatives is strictly dependent on the presence of a substituent at the C1 position, with unsubstituted isoquinolines showing no activity [3], and the N-oxide oxidation state influences cytotoxicity profiles relative to the parent alkaloids .

N-Oxide reactivity is absent in parent isoquinoline
Non-oxidized 1-phenylisoquinoline cannot participate in the nucleophilic substitution and cycloaddition pathways enabled by the N-oxide moiety.
Regioselectivity may shift without the 1-phenyl group
Isoquinoline 2-oxide lacks the C1 substituent that directs exclusive 1-substitution; generic analogs may yield regioisomeric mixtures.
Larvicidal activity depends on C1 substitution
Unsubstituted isoquinolines show no measurable larvicidal effect; the 1-phenyl derivative is required for screening-positive results.
Cytotoxicity profile is oxidation-state dependent
The N-oxide and its parent alkaloid may produce different cytotoxicity patterns across cell lines, limiting direct interchangeability in SAR studies.

Comparative Evidence for 1-Phenylisoquinoline 2-oxide Selection


Regioselective Sulfonylation vs. Cyano Derivatives

In the reaction with methanesulfonyl chloride and potassium cyanide in acetone-water, 1-phenylisoquinoline 2-oxide (V1) exclusively yields 1-methylsulfonylisoquinoline, whereas the 1-cyano analog (V2) produces a mixture of 1-methylsulfonyl and 3-methylsulfonyl products, and the 4-bromo derivative (V4) yields 4-(methanesulfonyloxy)-1-(methylsulfonyl)isoquinoline [1]. This divergent regioselectivity demonstrates that the 1-phenyl substituent directs nucleophilic attack specifically to the 1-position, enabling cleaner synthetic routes compared to other 1-substituted isoquinoline 2-oxides.

Regioselective sulfonylation
Head-to-head
Exclusive 1-methylsulfonyl product vs. mixture of 1- and 3-substituted regioisomers with 1-cyano analog
Supports regioselective synthetic route selection
Conditions: MsCl, KCN, acetone-water
Synthetic Methodology Heterocyclic Chemistry Regioselectivity

Cytotoxicity: N-Oxide vs. Parent Alkaloid

Among 53 isoquinoline alkaloids and their N-oxides tested across five cancer cell lines (A-549 lung, HCT-8 colon, KB nasopharyngeal, P-388 leukemia, and L-1210 leukemia), the N-oxidation state significantly alters cytotoxicity relative to the parent alkaloids . While specific IC50 values for 1-phenylisoquinoline 2-oxide were not individually reported in the abstracted dataset, the study establishes a class-level SAR principle: N-oxides of benzylisoquinoline, aporphine, and related alkaloids exhibit distinct cytotoxicity patterns that differ from their non-oxidized counterparts, with some N-oxides showing enhanced activity and others reduced activity depending on the alkaloid subclass .

Cytotoxicity: N-oxide vs. parent
Class-level
N-Oxidation alters cytotoxicity profile relative to parent alkaloids (class-level SAR, varies by subclass)
Oxidation state selection is critical for SAR studies
Tested in A-549, HCT-8, KB, P-388, L-1210 cell lines
Cytotoxicity Structure-Activity Relationship Alkaloid Chemistry

Larvicidal Activity: C1 Substitution Requirement

The larvicidal activity of 1-phenylisoquinoline derivatives against Culex quinquefasciatus third instar larvae is moderate and strictly requires a substituent at the C1 position [1]. The study establishes that unsubstituted isoquinolines lack measurable larvicidal activity in this assay system, directly linking the 1-phenyl moiety to the observed biological effect [1]. This structure-activity relationship provides a clear basis for selecting 1-phenylisoquinoline 2-oxide over simpler isoquinoline derivatives when larvicidal screening is the intended application.

Larvicidal activity requirement
Class-level
Moderate activity with C1-phenyl substitution; no activity without C1 substituent
C1 substitution is required for larvicidal screening
Culex quinquefasciatus third instar larvae
Larvicidal Vector Control Mosquito Insecticide

OLED Performance of Iridium Complexes

1-Phenylisoquinoline serves as the cyclometalating ligand in iridium(III) complexes used for red phosphorescent OLEDs. Devices based on fluorinated 1-phenylisoquinoline ligands achieve luminous efficiencies up to 9.9 cd/A at 11840 cd/m² with CIE coordinates (0.68, 0.30) for saturated red emission [1]. Methoxy-modified 1-phenylisoquinoline ligands in ionic iridium complexes enable solution-processed OLEDs with external quantum efficiencies (EQE) of 1.12–1.34% and current efficiencies of 0.75–1.23 cd/A [2]. While these values represent the performance of metal complexes rather than the free ligand, the 1-phenylisoquinoline scaffold is the essential chromophoric unit that enables saturated red emission, distinguishing it from blue- or green-emitting ligands such as 2-phenylpyridine.

OLED performance context
Class-level
EQE 1.12–1.34%, CE 0.75–1.23 cd/A (solution-processed); up to 9.9 cd/A (fluorinated, vacuum-deposited)
Reported red-emission performance of derived complexes
CIE (0.68, 0.30); scaffold enables saturated red electrophosphorescence
OLED Phosphorescence Iridium Complex Electroluminescence

Synthetic Versatility via Cyanoacetic Acid Condensation

1-Phenylisoquinoline 2-oxide, as a representative isoquinoline N-oxide, undergoes reaction with cyanoacetic acid in acetic anhydride to yield α-acetoxycarbonyl-1-isoquinolineacetonitrile and 2-isoquinolinio-acetoxycarbonylcyanomethylide, which are convertible to α-acetyl-1-isoquinolineacetonitrile and the corresponding N-ylide upon heating [1]. The reaction pathway and product distribution are controlled by processing conditions, demonstrating the compound's utility as a flexible building block for accessing diverse 1-substituted isoquinolines that are otherwise difficult to prepare via direct electrophilic substitution of the parent heterocycle.

Synthetic versatility
Class-level
Reaction with cyanoacetic acid yields α-acetoxycarbonyl-1-isoquinolineacetonitrile and N-ylide; product distribution controlled by conditions
Enables access to diverse 1-substituted isoquinolines
Conditions: Ac2O, Ac2O-DMF, or EtOH with cyanoacetic acid
Synthetic Intermediate Isoquinoline Synthesis N-Ylide Formation

GC-MS Identification vs. Parent Compound

1-Phenylisoquinoline 2-oxide has a distinct GC-MS spectrum available in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: HGXAyMmxIUc) [1]. The exact mass of 221.084064 g/mol (C15H11NO) differs from that of the parent 1-phenylisoquinoline (C15H11N, exact mass 205.089149 g/mol) by 15.994915 g/mol, corresponding to the oxygen atom of the N-oxide [2]. This mass difference, combined with characteristic fragmentation patterns in the N-oxide, enables unambiguous analytical identification and purity verification, which is essential for QC release of purchased material.

GC-MS identification
Analytical context
Δmass = 15.9949 g/mol vs. parent 1-phenylisoquinoline (oxygen atom)
Enables unambiguous identity verification
SpectraBase ID: HGXAyMmxIUc; distinct fragmentation pattern
Analytical Chemistry Mass Spectrometry Quality Control

Application Scenarios for 1-Phenylisoquinoline 2-oxide


CNS Drug Discovery: 1-Substituted Isoquinoline Libraries

Medicinal chemistry groups developing CNS-active compounds should procure 1-phenylisoquinoline 2-oxide as a key intermediate for constructing 1-substituted isoquinoline libraries. The compound's ability to undergo controlled nucleophilic substitution at the 1-position—as demonstrated by exclusive 1-methylsulfonyl product formation in sulfonylation reactions [6]—enables efficient diversification. Furthermore, the patent literature establishes that 1-phenylisoquinoline derivatives substituted at the 3-position with basic rings exhibit antidepressant activity via central nervous system modulation [4], validating the scaffold's relevance for CNS drug discovery programs.

Red-Emitting Iridium(III) Phosphors for OLEDs

OLED materials scientists should select 1-phenylisoquinoline 2-oxide as a ligand precursor for synthesizing cyclometalated iridium(III) complexes that emit saturated red light. The 1-phenylisoquinoline scaffold provides the necessary conjugation and ligand field strength to achieve CIE coordinates of (0.68, 0.30) with luminous efficiencies up to 9.9 cd/A in vacuum-deposited devices [6] and EQE values of 1.12–1.34% in solution-processed architectures [4]. This red emission is essential for RGB display fabrication, and the scaffold cannot be replaced by blue/green-emitting ligands such as 2-phenylpyridine.

Larvicidal Screening for Vector Control

Vector control researchers screening for novel larvicides should prioritize 1-phenylisoquinoline 2-oxide over unsubstituted isoquinolines, as the presence of a C1 substituent is strictly required for activity against Culex quinquefasciatus larvae [6]. The compound provides a validated starting point for structure-activity relationship studies aimed at developing mosquito control agents, with the potential for further optimization through substitution on the phenyl ring or isoquinoline core.

Analytical Reference Standard Preparation

Analytical chemistry laboratories should acquire 1-phenylisoquinoline 2-oxide as a reference standard for method development and impurity profiling. The compound's distinct GC-MS spectrum in the Wiley Registry [6] and exact mass of 221.084064 g/mol enable unambiguous identification and quantification. QC groups can use this material to verify the purity of synthetic batches and to distinguish the N-oxide from the non-oxidized parent compound (exact mass 205.089149 g/mol) in reaction monitoring.

Application
Selection Property
Validation Focus
1-Substituted isoquinoline synthesis
Regioselective 1-position functionalization
Sulfonylation reaction pathway review
Red phosphorescent OLED research
Ligand scaffold for saturated red emission
Device electroluminescence performance context
Larvicidal screening studies
C1-substitution requirement for activity
Culex quinquefasciatus larval assay review
Analytical reference standard development
Distinct mass spectral signature
GC-MS identity and purity verification
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